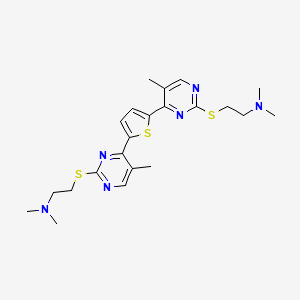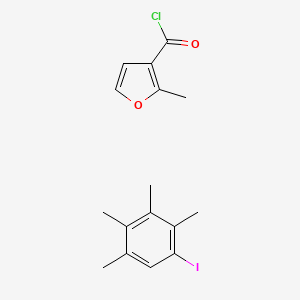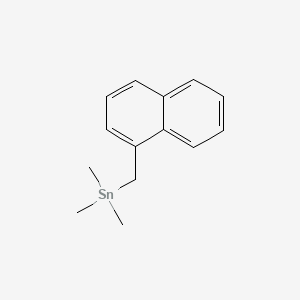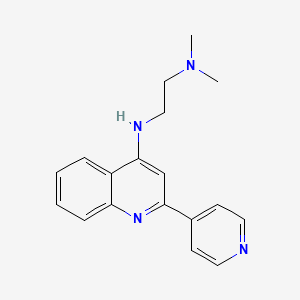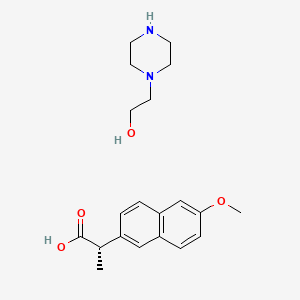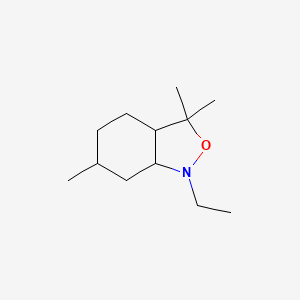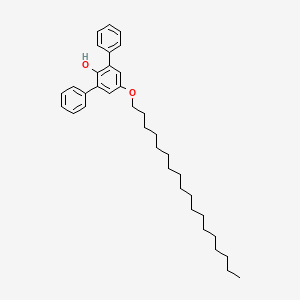
2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one is a complex organic compound with a unique structure that includes a cyclobutenone ring substituted with dimethylamino, methylthio, and thioxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with a suitable precursor, followed by the introduction of methylthio and thioxo groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The dimethylamino and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can participate in various chemical interactions, influencing biological pathways and processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry and materials science.
Methanethiol-bridged benzimidazole derivatives: Compounds with similar sulfur-containing functional groups and potential biological activities.
Uniqueness
2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one stands out due to its unique combination of functional groups and the cyclobutenone ring structure
Propiedades
Número CAS |
80179-67-5 |
|---|---|
Fórmula molecular |
C7H9NOS2 |
Peso molecular |
187.3 g/mol |
Nombre IUPAC |
2-(dimethylamino)-3-methylsulfanyl-4-sulfanylidenecyclobut-2-en-1-one |
InChI |
InChI=1S/C7H9NOS2/c1-8(2)4-5(9)6(10)7(4)11-3/h1-3H3 |
Clave InChI |
FQUOLWGCPIHCAK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=S)C1=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


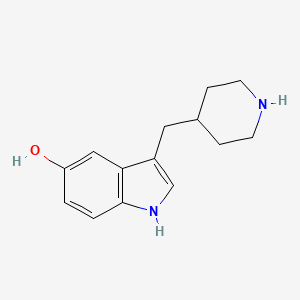
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
